molecular formula C18H21BO2 B13402698 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B13402698
M. Wt: 280.2 g/mol
InChI Key: PUICKLJFUYLJBA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester group. This compound is known for its stability and reactivity, making it valuable in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, where a naphthalene derivative is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s reactivity and stability are attributed to the electronic properties of the boronate ester group and the naphthalene moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(1-(naphthalen-2-yl)vinyl)-1,3,2-dioxaborolane is unique due to its combination of the naphthalene moiety and the boronate ester group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .

Properties

Molecular Formula

C18H21BO2

Molecular Weight

280.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(1-naphthalen-2-ylethenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C18H21BO2/c1-13(19-20-17(2,3)18(4,5)21-19)15-11-10-14-8-6-7-9-16(14)12-15/h6-12H,1H2,2-5H3

InChI Key

PUICKLJFUYLJBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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